![molecular formula C16H18N4O3S B2419855 1-(5-cyclopropylisoxazole-3-carbonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide CAS No. 1207030-45-2](/img/structure/B2419855.png)
1-(5-cyclopropylisoxazole-3-carbonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide
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Description
1-(5-cyclopropylisoxazole-3-carbonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly referred to as CPI-455 and is a selective inhibitor of histone lysine methyltransferase G9a.
Scientific Research Applications
Antipsychotic Agent Research
Research on heterocyclic carboxamides, which share structural similarities with 1-(5-cyclopropylisoxazole-3-carbonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide, has explored their potential as antipsychotic agents. These compounds have been evaluated for their affinity towards dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors. Initial studies indicate that specific derivatives exhibit potent in vivo activities that are comparable to established compounds, with a reduced activity in models predictive of extrapyramidal side effects, suggesting their potential as antipsychotic medications with fewer side effects (Norman et al., 1996).
Antituberculosis Activity
A series of compounds including thiazole-aminopiperidine hybrid analogues have been synthesized and evaluated for their activity against Mycobacterium tuberculosis. Among these, certain compounds demonstrated promising activity, highlighting the potential of these derivatives in the development of new treatments for tuberculosis (Jeankumar et al., 2013).
Cyclopropyl Group Incorporation in Cysteine Derivatives
Research into the synthesis of thiazoline-4-carboxylates and cysteine derivatives incorporating cyclopropyl groups has opened new avenues in the field of organic synthesis. These compounds offer novel structural frameworks for further pharmaceutical development and biological studies (Nötzel et al., 2001).
Anti-arrhythmic Activity Studies
The synthesis of piperidine-based thiazole derivatives has been investigated for their potential anti-arrhythmic activity. This research contributes to the understanding of new molecular structures that could be developed into effective anti-arrhythmic drugs (Abdel‐Aziz et al., 2009).
Antimicrobial and Antiviral Activities
Compounds structurally related to 1-(5-cyclopropylisoxazole-3-carbonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide have been synthesized and evaluated for their biological activities, including fungicidal and antiviral effects against tobacco mosaic virus. This underscores the potential application of such compounds in developing new antimicrobial and antiviral agents (Li et al., 2015).
properties
IUPAC Name |
1-(5-cyclopropyl-1,2-oxazole-3-carbonyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3S/c21-14(18-16-17-5-8-24-16)11-3-6-20(7-4-11)15(22)12-9-13(23-19-12)10-1-2-10/h5,8-11H,1-4,6-7H2,(H,17,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJELYNYCBKPFEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C(=O)N3CCC(CC3)C(=O)NC4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-cyclopropylisoxazole-3-carbonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide |
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